molecular formula C15H23NO4 B12040601 tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR

tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR

Cat. No.: B12040601
M. Wt: 281.35 g/mol
InChI Key: MBPSISNICKVXPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-[(4-hydroxybenzyl)oxy]propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition or protein modification.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophiles in biological systems, leading to modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxyl and carbamate groups provide versatility in both synthetic and biological applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[3-[(4-hydroxyphenyl)methoxy]propyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-4-10-19-11-12-5-7-13(17)8-6-12/h5-8,17H,4,9-11H2,1-3H3,(H,16,18)

InChI Key

MBPSISNICKVXPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCC1=CC=C(C=C1)O

Origin of Product

United States

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